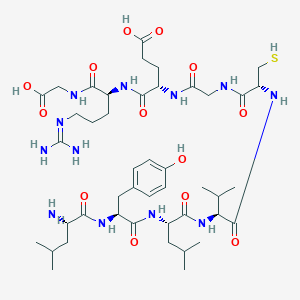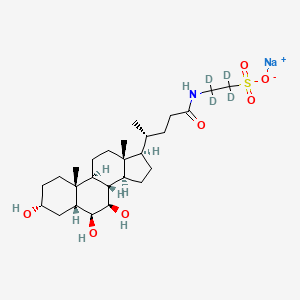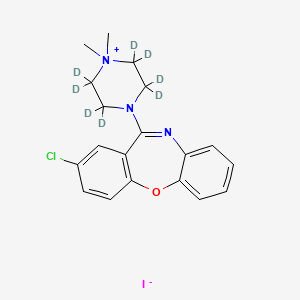
Loxapine impurity 3-d8 (iodide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loxapine impurity 3-d8 (iodide) is a deuterium-labeled version of Loxapine impurity 3 iodide. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The molecular formula of Loxapine impurity 3-d8 (iodide) is C19H13D8ClIN3O, and it has a molecular weight of 477.80 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Loxapine impurity 3-d8 (iodide) involves the incorporation of deuterium into the Loxapine impurity 3 iodide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of Loxapine impurity 3-d8 (iodide) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Loxapine impurity 3-d8 (iodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The iodide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Loxapine impurity 3-d8 (iodide) has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into their pharmacokinetic profiles.
Analytical Chemistry: Used in mass spectrometry and other analytical techniques to quantify drug concentrations
Mechanism of Action
The mechanism of action of Loxapine impurity 3-d8 (iodide) is similar to that of Loxapine. Loxapine is a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing dopamine and serotonin receptors, leading to cortical inhibition and suppression of aggression. The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles .
Comparison with Similar Compounds
Similar Compounds
Loxapine impurity 3 iodide: The non-deuterated version of Loxapine impurity 3-d8 (iodide).
Loxapine succinate: Another derivative of Loxapine used in the treatment of schizophrenia.
Loxapine N-oxide: An oxidized form of Loxapine with different pharmacological properties
Uniqueness
Loxapine impurity 3-d8 (iodide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to differences in the rate of drug metabolism and excretion, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C19H21ClIN3O |
|---|---|
Molecular Weight |
477.8 g/mol |
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4,4-dimethylpiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine;iodide |
InChI |
InChI=1S/C19H21ClN3O.HI/c1-23(2)11-9-22(10-12-23)19-15-13-14(20)7-8-17(15)24-18-6-4-3-5-16(18)21-19;/h3-8,13H,9-12H2,1-2H3;1H/q+1;/p-1/i9D2,10D2,11D2,12D2; |
InChI Key |
QFIXNGQYIYEVTD-QPUNNWGTSA-M |
Isomeric SMILES |
[2H]C1(C([N+](C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])(C)C)([2H])[2H])[2H].[I-] |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


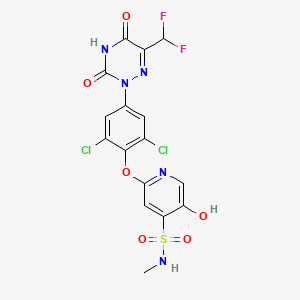
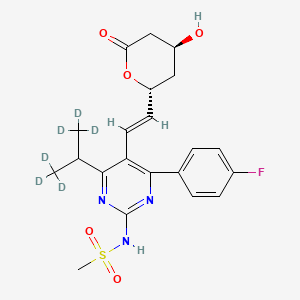

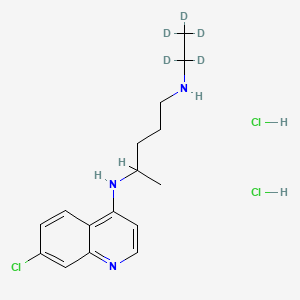

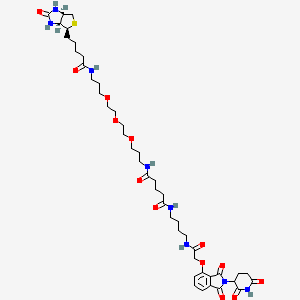
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
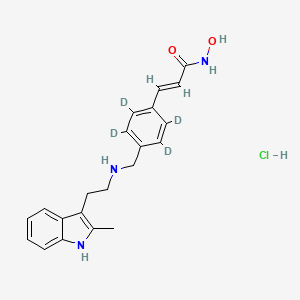
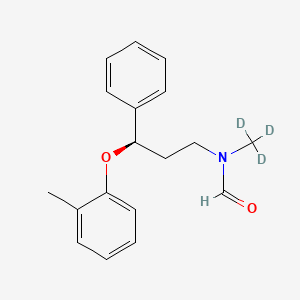


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
